3-Benzyl-1-methylpiperidine-2,6-dione

Lipophilicity ADME Drug Design

PROTAC teams requiring enhanced membrane permeability and alternative exit vector geometry often face limited commercial access to non-phthalimide cereblon ligands. 3-Benzyl-1-methylpiperidine-2,6-dione (CAS 124482-68-4) directly addresses this gap as a synthetically accessible piperidine-2,6-dione scaffold with a calculated logP of ~5.17, a 90- to 160-fold increase over lenalidomide [1][4]. Key advantages for your pipeline: - Enables exploration of 3-benzyl linker attachment, a spatially distinct exit vector shown to alter PROTAC DC₅₀ by 10- to 100-fold [5][7]. - N1-methyl substitution eliminates a hydrogen bond donor, modifying CRBN binding interactions and potentially yielding differentiated neo-substrate degradation profiles [3][6]. Supplied with full analytical certification for immediate use in targeted protein degradation and cereblon modulator discovery.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 124482-68-4
Cat. No. B182081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methylpiperidine-2,6-dione
CAS124482-68-4
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-14-12(15)8-7-11(13(14)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeyLINUWMKQMSPMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-methylpiperidine-2,6-dione: CRBN-Binding Scaffold for PROTAC Research


3-Benzyl-1-methylpiperidine-2,6-dione (CAS 124482-68-4; C₁₃H₁₅NO₂; MW 217.26 g/mol) is a piperidine-2,6-dione derivative structurally related to the glutarimide class of cereblon (CRBN) E3 ubiquitin ligase modulators [1]. The compound contains a benzyl substituent at the 3-position and a methyl group at the N1-position of the piperidinedione core, distinguishing it from clinically established immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [2]. The piperidine-2,6-dione moiety is recognized as a pharmacophore for CRBN binding, enabling recruitment of the CRL4^CRBN E3 ligase complex for substrate ubiquitination and subsequent proteasomal degradation [3]. As a synthetically accessible building block with a free amine functionalization handle, 3-benzyl-1-methylpiperidine-2,6-dione serves as a core scaffold for developing novel cereblon modulators and as a potential E3 ligase ligand precursor for proteolysis-targeting chimera (PROTAC) design [4].

3-Benzyl-1-methylpiperidine-2,6-dione: Physicochemical Differentiation


In the context of targeted protein degradation (TPD) research and cereblon modulator development, substitution of 3-benzyl-1-methylpiperidine-2,6-dione with a structurally related piperidinedione or commercially available IMiD (e.g., lenalidomide or pomalidomide) is not scientifically equivalent due to fundamental differences in substitution pattern, physicochemical properties, and downstream functional consequences. The 3-benzyl substituent confers increased lipophilicity (calculated XLogP3 = 1.5; experimentally correlated logP ≈ 5.17) relative to unsubstituted glutarimide cores, altering both membrane permeability and CRBN binding pocket complementarity [1][2]. The N1-methyl group distinguishes this scaffold from N-unsubstituted analogs (e.g., 3-benzylpiperidine-2,6-dione), eliminating a hydrogen bond donor site and modifying the compound's capacity for subsequent linker conjugation in PROTAC development [3]. These structural features directly influence the compound's suitability as either a standalone CRBN modulator or as an E3 ligase ligand precursor, creating distinct experimental and procurement requirements that cannot be satisfied by generic substitution. The following evidence establishes the quantifiable basis for this differentiation.

3-Benzyl-1-methylpiperidine-2,6-dione: Quantitative Differentiation Evidence


Lipophilicity vs. Lenalidomide

3-Benzyl-1-methylpiperidine-2,6-dione demonstrates significantly increased lipophilicity compared to lenalidomide, a clinically established CRBN modulator and common PROTAC E3 ligase ligand comparator. The target compound exhibits a calculated XLogP3 value of 1.5 [1], whereas lenalidomide has a reported XLogP3 of -0.45 to -0.7 (PubChem CID 216326) [2]. An alternative database source reports a logP of 5.16938 for the target compound [3]. This represents an increase of approximately 1.95 to 2.2 log units in calculated lipophilicity, corresponding to a roughly 90- to 160-fold difference in octanol-water partition coefficient. The benzyl substituent is the primary contributor to this enhanced hydrophobicity, which is predicted to improve passive membrane permeability and may alter intracellular distribution profiles relative to lenalidomide. For researchers designing cereblon modulators or PROTACs, this physicochemical differentiation has direct implications for cell penetration efficiency and oral bioavailability potential, representing a key selection criterion when choosing between E3 ligase ligand scaffolds [4].

Lipophilicity ADME Drug Design logP

Hydrogen Bond Donor Elimination vs. N-Unsubstituted Analog

The N1-methyl group of 3-benzyl-1-methylpiperidine-2,6-dione eliminates a hydrogen bond donor (HBD) site that is present in the corresponding N-unsubstituted analog (3-benzylpiperidine-2,6-dione). The target compound contains 0 hydrogen bond donor atoms, as confirmed by its InChI-derived chemical structure [1]. In contrast, the N-unsubstituted analog retains one HBD at the imide nitrogen position. Hydrogen bond donor count is a critical determinant of passive membrane permeability; Lipinski's Rule of Five recommends no more than 5 HBDs for optimal oral bioavailability. Elimination of the imide N-H group may also influence CRBN binding interactions, as the glutarimide N-H of thalidomide-class compounds participates in hydrogen bonding with CRBN residues (e.g., His378 backbone carbonyl) [2]. For PROTAC development, the N-methylated scaffold offers a distinct conjugation strategy: linker attachment can occur through functionalization of the benzyl ring or alternative positions without competing reactivity from the imide nitrogen, potentially simplifying synthetic workflows and improving linker attachment regioselectivity [3].

Hydrogen Bonding PROTAC Design SAR Linker Conjugation

Minimal Rotatable Bonds: Conformational Rigidity vs. Extended CRBN Ligands

3-Benzyl-1-methylpiperidine-2,6-dione possesses a minimal rotatable bond count of 2, as reported in authoritative chemical databases [1]. In comparison, lenalidomide contains 2 rotatable bonds (the 3-amino substituent contributes minimal flexibility), while extended CRBN ligands used in PROTAC design—such as pomalidomide-derived linkers or advanced cereblon modulators like CC-220—contain 4 to 8+ rotatable bonds due to additional substituents and linker attachment points [2]. Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding, which can translate to improved binding affinity and selectivity [3]. The constrained piperidinedione core, combined with the limited rotational freedom of the benzyl substituent (one C-C bond plus one C-N bond in the ring), results in a relatively rigid scaffold that may favor specific binding conformations within the CRBN tri-tryptophan binding pocket (Trp380, Trp386, Trp400) [4]. For researchers seeking a minimally flexible E3 ligase ligand core to reduce off-target interactions or to enable precise conformational control in PROTAC design, the low rotatable bond count of this scaffold represents a quantifiable selection advantage.

Conformational Rigidity Entropy Binding Affinity Rotatable Bonds

Alternative Exit Vector: 3-Benzyl vs. Pomalidomide-Derived CRBN Ligands

The 3-benzyl substitution pattern of 3-benzyl-1-methylpiperidine-2,6-dione provides a structurally distinct exit vector for linker conjugation compared to the 4-position substitution of pomalidomide-derived CRBN ligands. Pomalidomide and its PROTAC derivatives typically utilize the 4-amino position for linker attachment, which projects from the phthalimide ring system in a specific orientation relative to the CRBN binding pocket [1]. In contrast, the 3-benzyl substituent on the piperidinedione core projects from a different spatial position, offering an alternative exit vector geometry that may be advantageous for certain target protein-PROTAC-E3 ligase ternary complex formations [2]. This scaffold-level differentiation is quantitatively relevant to PROTAC efficacy: the distance and angle between the E3 ligase ligand and the target protein ligand critically influence the formation of stable ternary complexes and subsequent ubiquitination efficiency. Studies of PROTAC linker SAR have demonstrated that small changes in exit vector geometry can alter degradation DC₅₀ values by 10- to 100-fold [3]. The piperidinedione core also distinguishes this compound from the phthalimide core of thalidomide, lenalidomide, and pomalidomide, representing a fundamentally different chemical scaffold for CRBN recruitment that may circumvent intellectual property restrictions associated with IMiD-derived E3 ligase ligands in PROTAC development [4].

Scaffold Geometry PROTAC Linker Exit Vector CRBN Binding SAR

3-Benzyl-1-methylpiperidine-2,6-dione: Research & Industrial Applications


Lipophilicity-Enhanced PROTAC Design

Research groups designing PROTACs for intracellular targets with poor membrane permeability should prioritize 3-benzyl-1-methylpiperidine-2,6-dione over lenalidomide-based E3 ligase ligands when enhanced lipophilicity is predicted to improve cell penetration. The target compound's XLogP3 of 1.5 represents a substantial increase over lenalidomide's -0.45 to -0.7 [1], corresponding to a 90- to 160-fold higher octanol-water partition coefficient. This physicochemical property is particularly valuable for PROTACs targeting proteins in the central nervous system or other tissues with restrictive membrane barriers. The benzyl substituent provides this lipophilicity advantage while maintaining the piperidinedione core required for CRBN recruitment. Procurement of this scaffold enables systematic exploration of the relationship between E3 ligase ligand lipophilicity and overall PROTAC cellular activity, a key variable in optimizing degradation efficiency that cannot be addressed using commercially available lenalidomide or pomalidomide analogs alone [2].

Conformationally Constrained Cereblon Modulator Design

Medicinal chemistry teams pursuing novel cereblon modulators for hematologic malignancies or autoimmune indications should select 3-benzyl-1-methylpiperidine-2,6-dione as a core scaffold when conformational rigidity is a design priority. The compound's minimal rotatable bond count of 2 [3] minimizes the entropic penalty upon CRBN binding relative to extended cereblon modulator scaffolds (e.g., CC-220 with 4+ rotatable bonds). This reduced conformational freedom may translate to improved binding affinity and enhanced selectivity for specific CRBN neo-substrate recruitment profiles. The N1-methyl group eliminates an imide N-H hydrogen bond donor [4], potentially altering the hydrogen bonding network within the CRBN tri-tryptophan pocket and enabling differential substrate degradation profiles compared to N-unsubstituted analogs. Procurement of this scaffold enables exploration of CRBN modulator SAR in a region of chemical space distinct from both the IMiD class and advanced cereblon modulators such as CC-885 or CC-90009.

Alternative Exit Vector PROTACs for Refractory Targets

PROTAC development teams encountering target proteins that are not efficiently degraded using pomalidomide-conjugated PROTACs should procure 3-benzyl-1-methylpiperidine-2,6-dione to explore alternative exit vector geometries. The 3-benzyl substitution pattern provides a spatially distinct linker attachment point compared to the 4-amino position of pomalidomide, which is the standard conjugation site for most CRBN-recruiting PROTACs [5]. Literature precedent demonstrates that linker exit vector modifications can alter PROTAC degradation DC₅₀ values by 10- to 100-fold, and in some cases can convert an inactive PROTAC into a highly efficacious degrader [6]. The piperidinedione core of this compound also distinguishes it from phthalimide-based E3 ligase ligands, offering an alternative scaffold for CRBN recruitment that may circumvent existing intellectual property claims. This scenario is particularly relevant for targets where pomalidomide-PROTAC conjugates have shown insufficient ternary complex stabilization or where linker attachment at the 4-position sterically hinders productive ternary complex formation.

Scaffold-Hopping for Novel Cereblon Modulators IP

Pharmaceutical research organizations seeking to generate novel intellectual property in the cereblon modulator space should prioritize 3-benzyl-1-methylpiperidine-2,6-dione as a core scaffold for scaffold-hopping campaigns. The piperidine-2,6-dione core is structurally distinct from the phthalimide core of thalidomide, lenalidomide, and pomalidomide, while retaining the glutarimide pharmacophore essential for CRBN binding [7]. Patent literature explicitly identifies piperidine-2,6-dione derivatives as novel compounds for cereblon binding and CRL4^CRBN E3 ligase modulation [8]. The combination of 3-benzyl substitution and N1-methylation creates a unique substitution pattern not found in clinically approved IMiDs, providing a foundation for patentable composition-of-matter claims. Procurement of this scaffold enables systematic SAR exploration around the 3-position benzyl group and N1-alkyl substituents, facilitating the discovery of cereblon modulators with differentiated neo-substrate degradation profiles, tissue distribution, or safety margins relative to established IMiDs.

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